methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC10149484
InChI: InChI=1S/C11H12N2O5/c1-18-11(15)7-6-10(14)12-8-4-2-3-5-9(8)13(16)17/h2-5H,6-7H2,1H3,(H,12,14)
SMILES: COC(=O)CCC(=O)NC1=CC=CC=C1[N+](=O)[O-]
Molecular Formula: C11H12N2O5
Molecular Weight: 252.22 g/mol

methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate

CAS No.:

Cat. No.: VC10149484

Molecular Formula: C11H12N2O5

Molecular Weight: 252.22 g/mol

* For research use only. Not for human or veterinary use.

methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate -

Specification

Molecular Formula C11H12N2O5
Molecular Weight 252.22 g/mol
IUPAC Name methyl 4-(2-nitroanilino)-4-oxobutanoate
Standard InChI InChI=1S/C11H12N2O5/c1-18-11(15)7-6-10(14)12-8-4-2-3-5-9(8)13(16)17/h2-5H,6-7H2,1H3,(H,12,14)
Standard InChI Key RQZHHQQATAKKER-UHFFFAOYSA-N
SMILES COC(=O)CCC(=O)NC1=CC=CC=C1[N+](=O)[O-]
Canonical SMILES COC(=O)CCC(=O)NC1=CC=CC=C1[N+](=O)[O-]

Introduction

Chemical Identity and Structural Analysis

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate, reflecting its esterified butanoic acid backbone substituted with a 2-nitrophenylamide group at the γ-position. Its molecular formula is C₁₁H₁₁N₂O₅, with a calculated molecular weight of 267.22 g/mol (Table 1).

Table 1: Molecular Identity

PropertyValue
IUPAC NameMethyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate
Molecular FormulaC₁₁H₁₁N₂O₅
Molecular Weight267.22 g/mol
SMILESCOC(=O)CCC(=O)NC1=C(C=CC=C1)N+[O-]
InChIKeyNot available in PubChem (as of April 2025)

The absence of this compound in major databases like PubChem underscores the need for further characterization .

Structural Features

The molecule comprises:

  • A methyl ester group at the terminal carboxylate.

  • A butanoyl chain with a ketone and amide moiety at the γ-carbon.

  • A 2-nitrophenyl group, where the nitro (-NO₂) substituent occupies the ortho position on the benzene ring.

The nitro group’s electron-withdrawing nature polarizes the aromatic ring, influencing reactivity in substitution reactions. The amide linkage introduces hydrogen-bonding capability, affecting solubility and intermolecular interactions .

Synthesis and Manufacturing

Proposed Synthetic Routes

While no explicit synthesis for methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate is documented, analogous compounds suggest plausible pathways:

Route 1: Active Ester Formation

  • Starting Material: 4-Oxobutanoic acid.

  • Amidation: React with 2-nitroaniline in the presence of a coupling agent (e.g., DCC/DMAP) to form 4-[(2-nitrophenyl)amino]-4-oxobutanoic acid.

  • Esterification: Treat with methanol under acidic (H₂SO₄) or dehydrating conditions (DCC) to yield the methyl ester .

Route 2: Nitrophenyl Activation

  • Precursor: Methyl 4-aminobutanoate.

  • Nitration: Introduce the nitro group via electrophilic aromatic substitution, though regioselectivity for the ortho position may require directing groups.

  • Oxidation: Convert the amine to a ketone via oxidation (e.g., KMnO₄).

Table 2: Hypothetical Synthesis Parameters

StepReagents/ConditionsYield (Estimated)
AmidationDCC, DMAP, DCM, 0°C → RT60–75%
EsterificationMeOH, H₂SO₄, reflux80–90%

Physicochemical Properties

Physical State and Solubility

The compound is predicted to exist as a crystalline solid at room temperature, akin to its 4-nitrophenyl analog . Solubility trends for nitroaromatics suggest moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water.

Table 3: Predicted Physical Properties

PropertyValue
Melting Point120–140°C (estimated)
Boiling PointDecomposes before boiling
Solubility in Water<1 mg/mL (25°C)
LogP (Partition)1.2–1.8 (calculated)

Spectroscopic Characteristics

  • IR Spectroscopy: Strong absorptions at ~1700 cm⁻¹ (ester C=O), ~1650 cm⁻¹ (amide C=O), and ~1520 cm⁻¹ (N=O asymmetric stretch).

  • NMR:

    • ¹H NMR: δ 8.0–8.5 (aromatic H), δ 3.7 (ester OCH₃), δ 2.5–3.0 (methylene CH₂).

    • ¹³C NMR: δ 172 (ester C=O), δ 168 (amide C=O), δ 150 (nitro aromatic C).

Chemical Reactivity and Stability

Hydrolytic Sensitivity

The ester and amide bonds are susceptible to hydrolysis under acidic or basic conditions:

  • Ester Hydrolysis: Yields 4-[(2-nitrophenyl)amino]-4-oxobutanoic acid.

  • Amide Hydrolysis: Requires harsh conditions (e.g., 6M HCl, reflux), producing 2-nitroaniline and succinic acid derivatives.

Nitro Group Reactivity

The nitro group may undergo reduction to an amine (using H₂/Pd-C) or participate in electrophilic substitution, though steric hindrance from the ortho position limits reactivity.

Future Research Directions

  • Synthesis Optimization: Develop regioselective nitration methods for improved yield.

  • Biological Screening: Evaluate antimicrobial or anticancer activity.

  • Crystallography: Resolve 3D structure to inform material design.

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